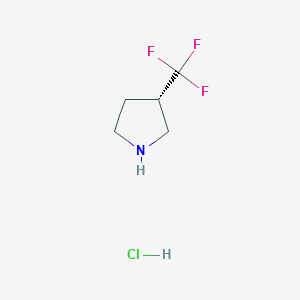

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride

描述

(3S)-3-(Trifluoromethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative substituted with a trifluoromethyl (-CF₃) group at the 3-position in the S-configuration. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) confers rigidity and basicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis or ligands for biological targets .

属性

IUPAC Name |

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIUSFJVYYGNP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227198-24-3 | |

| Record name | (3S)-3-(trifluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of visible light and photoredox catalysts .

Industrial Production Methods

Industrial production methods for (3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride often involve large-scale chemical reactions using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which acts as a trifluoromethyl radical precursor . Visible light and photoredox catalysts are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the S-trifluoromethylation of thiophenols can produce various trifluoromethylated products .

科学研究应用

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and processes.

Industry: The compound is used in the production of various materials and chemicals.

作用机制

The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Key Properties :

- Molecular Formula : C₅H₉F₃N·HCl

- Stereochemistry : (3S)-configuration ensures enantioselective interactions.

- Functionality : The -CF₃ group is electron-withdrawing, influencing electronic and steric properties.

Comparison with Structurally Similar Compounds

Ring Size Variation: Piperidine vs. Pyrrolidine

Compound : (3S)-3-(Trifluoromethyl)piperidine hydrochloride (CAS 737760-98-4)

- Structure : Six-membered piperidine ring with -CF₃ at position 3.

- Comparison :

- Ring Flexibility : Piperidine has less ring strain and greater conformational flexibility than pyrrolidine.

- Basicity : Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~10.2), affecting protonation in physiological conditions.

- Applications : Piperidine derivatives are common in CNS drugs, while pyrrolidines are used in protease inhibitors.

Substituent Variation: Trifluoromethyl vs. Fluoromethyl

Compound : (3R)-3-(Fluoromethyl)pyrrolidine hydrochloride (CAS 1443983-87-6)

- Structure : Fluoromethyl (-CH₂F) substituent at position 3 (R-configuration).

- Comparison :

- Electron Effects : -CH₂F is less electron-withdrawing than -CF₃, altering electronic density on the nitrogen.

- Lipophilicity : LogP of -CF₃ derivatives is higher than -CH₂F, impacting membrane permeability.

- Metabolic Stability : -CF₃ resists oxidative metabolism better than -CH₂F.

Substituent Variation: Aromatic vs. Aliphatic Groups

Compound : (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS 1360440-58-9)

- Structure : Chlorophenyl group at position 2 (S-configuration).

- Electron Effects: Chlorine’s electronegativity differs from -CF₃, altering binding affinity. Solubility: Aromatic rings reduce solubility compared to aliphatic -CF₃.

Functional Group Variation: Trifluoromethoxy vs. Trifluoromethyl

Compound : (S)-2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS 1391427-96-5)

- Structure : Trifluoromethoxy (-OCF₃) group on a phenyl ring at position 2.

- Comparison :

- Hydrogen Bonding : -OCF₃ can participate in weak hydrogen bonds, unlike -CF₃.

- Lipophilicity : -OCF₃ increases lipophilicity similarly to -CF₃ but may alter pharmacokinetics.

Data Tables

Table 1. Structural and Physicochemical Comparison

生物活性

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C5H8F3N·HCl

- Molecular Weight : 175.58 g/mol

- IUPAC Name : (3S)-3-(trifluoromethyl)pyrrolidine hydrochloride

The trifluoromethyl group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a critical role.

- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Signal Transduction Modulation : The compound can modulate pathways associated with neurotransmission and other physiological processes.

1. Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as Bruton's tyrosine kinase (BTK), which is significant in B-cell signaling and has implications in treating B-cell malignancies.

2. Antimicrobial Activity

Preliminary studies have suggested potential antimicrobial properties against specific bacterial strains, although further research is needed to fully elucidate these effects.

3. Neuropharmacological Effects

The compound is being investigated for its potential therapeutic applications in neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on BTK Inhibition | Demonstrated that this compound effectively inhibits BTK, suggesting a pathway for treating B-cell malignancies. |

| Antimicrobial Activity Assessment | Found activity against certain pathogens, indicating potential use in developing new antibiotics. |

| Neuropharmacological Research | Investigated effects on neurotransmitter systems, showing promise for applications in treating conditions like anxiety and depression. |

常见问题

Q. What are the common synthetic routes for (3S)-3-(trifluoromethyl)pyrrolidine hydrochloride?

The synthesis typically involves cyclization of precursors, catalytic hydrogenation, and crystallization. For example, cyclization under acidic/basic conditions forms the pyrrolidine ring, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling. Catalytic hydrogenation ensures stereochemical control, and crystallization optimizes purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. How is this compound utilized as a building block in drug discovery?

Its pyrrolidine core and trifluoromethyl group enhance binding affinity to biological targets. It serves as a precursor for protease inhibitors, receptor modulators, and bioisosteres in lead optimization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in substitution reactions?

The electron-withdrawing nature of the -CF group stabilizes transition states in nucleophilic substitutions. Kinetic studies (e.g., Hammett plots) and isotopic labeling can elucidate rate-determining steps and regioselectivity .

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding modes to enzymes like cytochrome P450. QSAR models correlate structural features (e.g., -CF position) with inhibitory potency .

Q. How are contradictions between crystallographic and spectroscopic data resolved?

Discrepancies in stereochemical assignments require cross-validation:

- Compare experimental X-ray data with DFT-optimized structures.

- Use - HOESY NMR to probe spatial proximity of substituents .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for resolution.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Forced Degradation Studies : Expose to acidic/alkaline conditions and monitor degradation via HPLC-MS .

Q. What structure-activity relationships (SARs) guide functional group modifications?

Q. Which in vitro assays evaluate biocompatibility and off-target effects?

- CYP450 Inhibition Assays : Measure IC values using fluorogenic substrates.

- hERG Channel Binding : Patch-clamp electrophysiology assesses cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。